![molecular formula C18H17FN8 B580122 2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine CAS No. 1702271-98-4](/img/no-structure.png)

2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

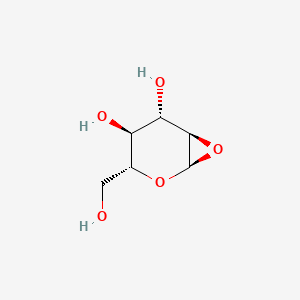

This compound, also known as BAY 41-8543, is a stimulator of soluble Guanylyl cyclase (guanylate cyclase, sGC), the primary cellular receptor for nitric oxide (NO) . It has an empirical formula of C21H21FN8O and a molecular weight of 420.44 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-b]pyridine core substituted with a fluorophenyl group and a pyrimidinetriamine group . The InChI key for this compound is AQYFUZRYBJBAGZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a white to very dark brown powder. It is soluble in DMSO at a concentration of 2 mg/mL when warmed . It has a molecular weight of 420.44 .Wissenschaftliche Forschungsanwendungen

Anti-Mycobacterial Activity of Pyrazolo[1,5-a]Pyrimidines

This research presents pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, useful in treating Mycobacterium tuberculosis. The study includes design, synthesis, and analysis of numerous pyrazolo[1,5-a]pyrimidin-7-amines, revealing some compounds with significant in vitro growth inhibition of M. tuberculosis (Sutherland et al., 2022).

Pyrazolo[3,4-d]pyrimidine Derivatives as Amplifiers of Phleomycin

This study explores pyrazolo[3,4-d]pyrimidine derivatives and their role as amplifiers of phleomycin, an antibiotic. The compounds demonstrate activities against E. coli, suggesting potential in enhancing antibiotic efficacy (Brown et al., 1979).

Antiviral Activity of Pyrazole Derivatives

A new series of pyrazole derivatives, closely related to the compound of interest, was synthesized and evaluated for antiviral activity against herpes simplex virus. Several compounds showed strong antiviral activity, highlighting their potential in antiviral therapies (Tantawy et al., 2012).

Aurora Kinase Inhibitor Research

A study on an Aurora kinase inhibitor closely related to the compound , showing potential for treating cancer by inhibiting Aurora A, an enzyme implicated in cancer progression (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Antimicrobial Activity of Pyrimidine Derivatives

Research on pyrimidine derivatives, including a study on the synthesis and antimicrobial activity of specific pyrimidine compounds. These derivatives show significant potential in medicinal applications due to their antimicrobial properties (Rathod & Solanki, 2018).

Antitumor Evaluation of Pyrazolo[3,4-d]pyrimidine Derivatives

This study focuses on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their cytotoxic activity against human breast adenocarcinoma. The compounds show promising growth inhibitory activity, indicating potential in cancer therapy (Abdellatif et al., 2014).

Wirkmechanismus

Target of Action

The primary target of this compound, also known as Riociguat, is the soluble guanylate cyclase (sGC) . The sGC is an enzyme found in the smooth muscle cells of the blood vessels, and it plays a crucial role in vasodilation, the process of relaxing and widening the blood vessels .

Mode of Action

Riociguat acts as a stimulator of the soluble guanylate cyclase (sGC). It enhances the sensitivity of sGC to endogenous nitric oxide (NO), a molecule that signals vasodilation. In the absence of NO, Riociguat also has a direct stimulatory effect on sGC . The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates a cGMP-dependent protein kinase. This kinase reduces the intracellular levels of calcium ions, leading to relaxation of the vascular smooth muscle cells and vasodilation .

Biochemical Pathways

The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. These include the reduction of intracellular calcium levels, the inhibition of platelet aggregation, and the prevention of smooth muscle cell proliferation . These effects collectively contribute to the dilation of blood vessels and the reduction of blood pressure .

Pharmacokinetics

Riociguat has a high bioavailability of 94% . It is metabolized primarily by the cytochrome P450 enzymes CYP1A1, CYP3A4, CYP2C8, and CYP2J2 . The elimination half-life of Riociguat is approximately 12 hours in patients and 7 hours in healthy individuals . It is excreted via the kidneys (33-45%) and the bile duct (48-59%) .

Result of Action

The primary result of Riociguat’s action is the dilation of blood vessels, which can reduce blood pressure and improve blood flow . This makes it an effective treatment for conditions characterized by high blood pressure in the blood vessels of the lungs, such as chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH) .

Action Environment

The action, efficacy, and stability of Riociguat can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of Riociguat . Additionally, substances that induce or inhibit the cytochrome P450 enzymes can respectively decrease or increase the plasma concentration of Riociguat . Smoking, which induces CYP1A1, can reduce the plasma concentration of Riociguat .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of the compound involves the reaction between 2-fluorobenzylamine and 3-(N-methylamino)pyrazole-4-carboxylic acid, followed by a series of reactions to form the final product.", "Starting Materials": [ "2-fluorobenzylamine", "3-(N-methylamino)pyrazole-4-carboxylic acid", "N,N-dimethylformamide", "triethylamine", "methyl iodide", "potassium carbonate", "4,5,6-triaminopyrimidine" ], "Reaction": [ "Step 1: 2-fluorobenzylamine is reacted with 3-(N-methylamino)pyrazole-4-carboxylic acid in N,N-dimethylformamide and triethylamine to form the intermediate 2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine.", "Step 2: The intermediate is then reacted with methyl iodide in the presence of potassium carbonate to form the final product." ] } | |

CAS-Nummer |

1702271-98-4 |

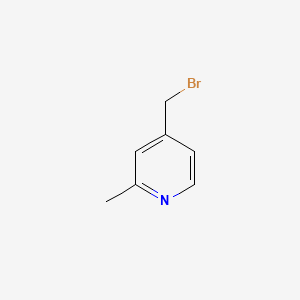

Molekularformel |

C18H17FN8 |

Molekulargewicht |

364.4 g/mol |

IUPAC-Name |

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-N-methylpyrimidine-4,5,6-triamine |

InChI |

InChI=1S/C18H17FN8/c1-22-14-15(20)24-17(25-16(14)21)13-11-6-4-8-23-18(11)27(26-13)9-10-5-2-3-7-12(10)19/h2-8,22H,9H2,1H3,(H4,20,21,24,25) |

InChI-Schlüssel |

SFSNNJQOHCEUSA-UHFFFAOYSA-N |

SMILES |

CNC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N |

Kanonische SMILES |

CNC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N |

Synonyme |

Riociguat Impurity VI |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B580044.png)

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate](/img/structure/B580046.png)

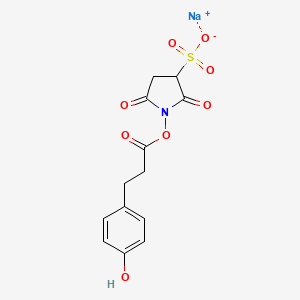

![Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine](/img/structure/B580049.png)